molecular formula C7H10BrNO2 B1376272 3-Bromo-6,6-dimethyl-piperidine-2,4-dione CAS No. 1000801-14-8

3-Bromo-6,6-dimethyl-piperidine-2,4-dione

Cat. No. B1376272
M. Wt: 220.06 g/mol
InChI Key: TVMKZDGGNTUWEY-UHFFFAOYSA-N
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Description

3-Bromo-6,6-dimethyl-piperidine-2,4-dione is a chemical compound with the CAS Number: 1000801-14-8 . It is a powder with a molecular weight of 220.07 .


Molecular Structure Analysis

The molecular structure of 3-Bromo-6,6-dimethyl-piperidine-2,4-dione contains a total of 21 bonds, including 11 non-H bonds, 2 multiple bonds, 2 double bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 ketone (aliphatic) .


Physical And Chemical Properties Analysis

3-Bromo-6,6-dimethyl-piperidine-2,4-dione is a powder with a molecular weight of 220.07 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

  • Synthesis of Indole Derivatives

    • Field : Organic Chemistry
    • Application Summary : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology and are used as biologically active compounds for treating various disorders .
    • Methods of Application : The reaction between isopropenylmagnesium bromide and 4-bromo-3-nitrotoluene via Bartoli reaction conditions in THF at −40 °C gave 2,4-dimethyl-7-bromoindole .
    • Results : The reaction was performed almost quantitatively (94% yield) to afford 2,4-dimethylindole in moderate yields (62% overall) .
  • Pharmacological Applications of Piperidine Derivatives

    • Field : Pharmaceutical Industry
    • Application Summary : Piperidines are important synthetic fragments for designing drugs. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • Methods of Application : The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
  • Treatment of Sickle Cell Disease and β-Thalassemia

    • Field : Medical Research
    • Application Summary : A series of novel substituted piperidine-2,6-dione derivatives have been developed for the treatment of sickle cell disease and β-thalassemia . These diseases are severe inherited blood disorders that can cause intense pain, organ damage, and premature death .
    • Methods of Application : The application describes the use of these derivatives in reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels .
    • Results : These derivatives are useful for the treatment of sickle cell disease and β-thalassemia .
  • Synthesis of Various Piperidine Derivatives

    • Field : Organic Chemistry
    • Application Summary : Piperidines are significant synthetic fragments for designing drugs. The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • Methods of Application : The review covers the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
  • Development of Anticancer Drugs

    • Field : Pharmaceutical Research
    • Application Summary : Piperidine derivatives have been used in the development of anticancer drugs. These compounds can inhibit the growth of cancer cells and induce apoptosis .
    • Methods of Application : The application involves synthesizing various piperidine derivatives and testing their anticancer activity in vitro .
    • Results : Some piperidine derivatives have shown promising results in preclinical studies, demonstrating significant anticancer activity .
  • Synthesis of Biologically Active Compounds

    • Field : Organic Chemistry
    • Application Summary : Piperidines are used in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and natural products .
    • Methods of Application : The review covers various methods for the synthesis of piperidine derivatives, including cyclization, annulation, amination, and multicomponent reactions .
    • Results : More than 7000 piperidine-related papers were published during the last five years, demonstrating the importance of these compounds in organic chemistry .

properties

IUPAC Name

3-bromo-6,6-dimethylpiperidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO2/c1-7(2)3-4(10)5(8)6(11)9-7/h5H,3H2,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMKZDGGNTUWEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)N1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6,6-dimethyl-piperidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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